
BMS 753
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du BMS 753 implique plusieurs étapes, commençant par la préparation du dérivé d'indanone. Les étapes clés comprennent:
Formation du noyau indanone : Le noyau indanone est synthétisé par une réaction d'acylation de Friedel-Crafts.
Introduction du groupe tétraméthyle : Le groupe tétraméthyle est introduit par des réactions d'alkylation.
Formation de la liaison amide : La dernière étape implique la formation de la liaison amide entre le dérivé d'indanone et l'acide benzoïque
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle du this compound ne soient pas largement documentées, l'approche générale impliquerait de mettre à l'échelle le processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le BMS 753 subit diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé pour former des dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes carbonyle en groupes hydroxyle.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs tels que les halogènes et les agents nitrants
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound .
Applications de recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique:
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des récepteurs de l'acide rétinoïque.
Biologie : Le this compound est utilisé dans les études de différenciation cellulaire, en particulier dans les cellules carcinomateuses embryonnaires.
Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels dans les maladies liées au dysfonctionnement du récepteur de l'acide rétinoïque.
Industrie : Le this compound est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'acide rétinoïque
Mécanisme d'action
Le this compound exerce ses effets en se liant sélectivement au récepteur alpha de l'acide rétinoïque (RARα). Cette liaison active le récepteur, conduisant à la transcription de gènes cibles impliqués dans la différenciation et la prolifération cellulaires. Le composé n'affecte pas de manière significative les autres récepteurs de l'acide rétinoïque, tels que RARγ, ce qui le rend très spécifique .
Applications De Recherche Scientifique
Atrial Differentiation of Human Pluripotent Stem Cells
One of the most significant applications of BMS 753 is in the differentiation of human pluripotent stem cells (hPSCs) into atrial cardiomyocytes. Recent studies have demonstrated that treatment with this compound enhances the yield and purity of atrial-like cardiomyocytes from hPSCs compared to traditional methods using all-trans retinoic acid (atRA).
- Findings :
This application is particularly relevant for developing atrial-specific pharmacological agents and modeling diseases such as atrial fibrillation.
This compound in Disease Modeling and Drug Discovery
The use of this compound in generating defined cardiac subtypes aids in understanding disease mechanisms and facilitates drug discovery. By creating reliable models for atrial-specific conditions, researchers can test new therapeutic approaches more effectively.
Applications in Reproductive Biology
This compound has also been investigated for its role in spermatogenesis. Research indicates that RARα signaling is critical for the differentiation of Sertoli cells and subsequent spermatogonial development.
- Spermatogenesis Studies :
This highlights the complexity of retinoic acid signaling in reproductive biology and suggests that while this compound can activate certain pathways, additional factors may be necessary for complete spermatogenic processes.
Mécanisme D'action
BMS 753 exerts its effects by selectively binding to retinoic acid receptor alpha (RARα). This binding activates the receptor, leading to the transcription of target genes involved in cell differentiation and proliferation. The compound does not significantly affect other retinoic acid receptors, such as RARγ, making it highly specific .
Comparaison Avec Des Composés Similaires
Composés similaires
BMS-189453 : Un autre agoniste du récepteur de l'acide rétinoïque avec une spécificité plus large.
BMS-986124 : Un agoniste sélectif du récepteur gamma de l'acide rétinoïque (RARγ).
Acide 9-cis-rétinoïque : Un ligand naturel pour les récepteurs de l'acide rétinoïque avec une spécificité moindre
Unicité
Le BMS 753 est unique en raison de sa haute spécificité pour le récepteur alpha de l'acide rétinoïque (RARα) et de sa puissante activité agoniste. Cette spécificité en fait un outil précieux pour étudier les rôles distincts de RARα dans divers processus biologiques .
Activité Biologique
BMS 753 is a selective agonist of the retinoic acid receptor alpha (RARα), which plays a significant role in various biological processes, including cell differentiation, proliferation, and apoptosis. This article discusses the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications.
This compound is characterized by its high affinity for RARα, with a dissociation constant () of approximately 2 nM, indicating potent receptor activation . As an isotype-selective retinoic acid receptor agonist, this compound influences gene expression by binding to RARα and forming heterodimers with retinoid X receptors (RXR) to regulate transcription of target genes involved in various biological processes .
Cell Migration Inhibition
Research has demonstrated that this compound can modulate cell migration in cancer cells. In studies involving breast cancer cell lines such as T47D and MCF7, treatment with this compound resulted in significant reductions in cell migration. This effect was linked to the activation of RARα pathways, suggesting that this compound could serve as a potential therapeutic agent in inhibiting metastasis in breast cancer .
Proteasome-Dependent Degradation
This compound has also been shown to induce proteasome-dependent degradation of certain proteins within the cell. Specifically, it was observed that RARα agonists like this compound could stabilize RXRα while promoting the degradation of other proteins involved in cell signaling pathways. This dual effect may contribute to the modulation of cellular responses to retinoic acid .
Case Study: Breast Cancer Cell Lines
In a controlled study examining the effects of this compound on breast cancer cell lines, researchers treated MCF7 cells with varying concentrations of this compound. The results indicated:
- Cell Migration : A significant decrease in migration was observed at concentrations above M.
- Protein Expression : The expression levels of proteins associated with migration (such as moesin) were altered following treatment, indicating a direct impact on cytoskeletal dynamics .
Treatment Concentration | Cell Migration Inhibition (%) | Moesin Expression Change |
---|---|---|
Control | 0 | Baseline |
M | 50 | Decreased |
M | 75 | Significantly Decreased |
Implications for Cancer Therapy
The findings from studies involving this compound suggest potential applications in cancer therapy. By inhibiting cell migration and altering protein expression profiles, this compound may help reduce metastasis in aggressive cancers such as breast cancer. Further research is needed to explore its efficacy and safety in clinical settings.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of BMS 753 that influence its experimental handling, and how should researchers address gaps in available data?
this compound (C₂₁H₂₁NO₄, molecular weight 351.3957 g/mol) is a solid compound with acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) . Critical physicochemical properties such as vapor pressure, water solubility, and decomposition temperature are not fully documented . Researchers should prioritize experimental determination of these parameters using techniques like thermogravimetric analysis (TGA) for stability and HPLC for purity. Incomplete data necessitate cautious handling under controlled ventilation and personal protective equipment (PPE) to mitigate exposure risks .
Q. How should researchers design in vitro experiments to account for this compound’s toxicity profile?
Given its acute toxicity and irritancy, experiments should use minimized quantities in fume hoods with secondary containment. Dose-response studies must include negative controls to distinguish compound-specific effects from solvent interference. For cell-based assays, pre-test cytotoxicity via MTT or LDH assays to establish safe concentration ranges. Always reference OSHA and ACGIH guidelines for permissible exposure limits .
Q. What are the recommended storage conditions for this compound to ensure stability during long-term studies?
Store this compound in airtight, light-resistant containers at temperatures ≤ -20°C. Although decomposition conditions are unspecified, stability under recommended storage is documented . Monitor for changes in color or aggregation, and validate stability periodically using spectroscopic methods (e.g., NMR or FTIR).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for this compound?
Discrepancies in toxicity outcomes (e.g., between in vitro and in vivo models) may arise from metabolic differences or assay sensitivity. Address this by:
- Cross-validating results using orthogonal assays (e.g., Ames test for mutagenicity and Comet assay for DNA damage).
- Comparing metabolic pathways via liver microsome studies to identify bioactive metabolites.
- Applying statistical frameworks like Bayesian meta-analysis to reconcile conflicting datasets .
Q. What methodologies optimize the synthesis of this compound analogs while maintaining pharmacological activity?
Structure-activity relationship (SAR) studies require systematic modification of functional groups (e.g., the nitro or methoxy moieties). Use computational tools like molecular docking to predict binding affinity changes. Synthesize analogs via Pd-catalyzed cross-coupling for aromatic substitutions, and validate purity through LC-MS. Retain the core scaffold to preserve target engagement, and assess toxicity early using high-throughput screening .
Q. How can computational modeling address gaps in this compound’s ecological and pharmacokinetic data?
Apply quantitative structure-activity relationship (QSAR) models to predict biodegradability and bioaccumulation potential. For pharmacokinetics, use PBPK modeling to simulate absorption/distribution patterns, incorporating in vitro permeability (Caco-2 assays) and plasma protein binding data. Validate predictions with in vivo rodent studies, ensuring compliance with IACUC protocols .
Q. Methodological Considerations
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Use mixed-effects models to account for intra- and inter-sample variability. For non-linear responses, apply Hill slope equations or sigmoidal curve fitting. Pair with false discovery rate (FDR) correction for multi-parametric assays (e.g., transcriptomics) .
Q. How can researchers ensure reproducibility in this compound studies given variability in compound sourcing?
- Standardize suppliers and batch numbers; include Certificate of Analysis (CoA) in supplementary materials.
- Publish detailed synthesis protocols (if custom-made) and characterization data (e.g., ¹H/¹³C NMR, HRMS).
- Share raw datasets and analysis code via repositories like Zenodo or Figshare .
Q. Data Presentation Guidelines
Q. What metadata should accompany this compound experimental data in publications?
Include:
Propriétés
IUPAC Name |
4-[(1,1,3,3-tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-20(2)15-10-7-13(11-16(15)21(3,4)19(20)26)17(23)22-14-8-5-12(6-9-14)18(24)25/h5-11H,1-4H3,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBPBWUZXBYJDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(C1=O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215307-86-1 | |
Record name | 215307-86-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.